molecular formula C20H17BrN2O4S B12367465 5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide

5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide

Cat. No.: B12367465
M. Wt: 461.3 g/mol
InChI Key: JTOXINSTQFVILZ-UHFFFAOYSA-N
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Description

Y02224 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y02224 involves the preparation of benzo[d]isoxazole derivatives. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Y02224 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Y02224 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Y02224 has a wide range of scientific research applications, including:

    Chemistry: Y02224 is used as a tool compound to study the structure-activity relationship of BRD4 inhibitors.

    Biology: It is employed in biological assays to investigate the role of BRD4 in gene regulation and disease progression.

    Medicine: Y02224 has potential therapeutic applications in the treatment of leukemia and castration-resistant prostate cancer.

    Industry: It is used in the development of new drugs targeting BRD4 and related pathways

Mechanism of Action

Y02224 exerts its effects by inhibiting the bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that recognizes acetylated histones and regulates gene transcription. By binding to the bromodomains of BRD4, Y02224 disrupts the interaction between BRD4 and acetylated histones, leading to the inhibition of gene transcription and subsequent antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Y02224

Y02224 is unique due to its specific structure and high selectivity towards BRD4Its unique chemical structure allows for the exploration of novel therapeutic strategies targeting BRD4 .

Properties

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.3 g/mol

IUPAC Name

5-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3

InChI Key

JTOXINSTQFVILZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=C(C=CC(=C4)Br)OC)C=CC=C3C1=O

Origin of Product

United States

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